1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield of the final product .
Chemical Reactions Analysis
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring.
Biological Activity
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C13H9IN2O2S
- Molecular Weight : 384.19 g/mol
- CAS Number : 1227268-94-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the iodo group and the benzenesulfonyl moiety. The synthetic pathway often includes:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Iodination at the 5-position.
- Sulfonylation to introduce the benzenesulfonyl group.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, a related compound showed IC50 values against various cancer cell lines:
- A549 (lung cancer) : 0.82 μM
- HepG2 (liver cancer) : 1.00 μM
- MCF-7 (breast cancer) : 0.93 μM
- PC-3 (prostate cancer) : 0.92 μM
The most promising compound in this series was noted to selectively inhibit c-Met kinase with an IC50 value of 0.506 μM, indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This was evidenced by:
- Induction of cell cycle arrest in A549 cells.
- Activation of apoptotic pathways leading to programmed cell death.
Study on c-Met Inhibition
In a detailed study examining the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, it was found that modifications to the hydrazone moiety significantly affected biological activity. The most active compounds were evaluated for their ability to inhibit c-Met and other kinases like Flt-3 and VEGFR-2, showcasing their potential as multi-targeted agents against various cancers .
Comparative Analysis with Other Compounds
A comparative analysis was conducted with other known kinase inhibitors such as meridianins and variolins. The results indicated that while these compounds also exhibited cytotoxic properties, the pyrrolo[2,3-b]pyridine derivatives displayed superior selectivity for c-Met inhibition and lower toxicity profiles in preliminary evaluations.
Compound Name | IC50 (μM) | Target Kinase |
---|---|---|
1-Benzenesulfonyl-5-iodo-pyrrolo | 0.506 | c-Met |
Meridianin E | 0.45 | CDK1 |
Variolin A | 0.75 | Various Kinases |
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJXZNURXJKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679133 | |
Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-94-1 | |
Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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